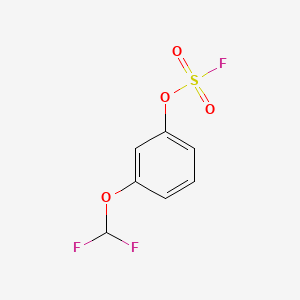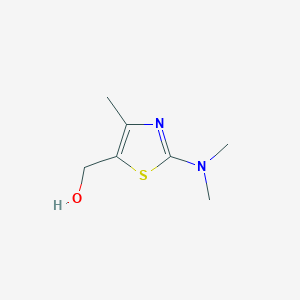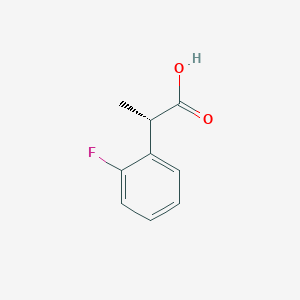
Tert-butyl (3-(benzyloxy)-2-hydroxypropyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate is an organic compound that features a tert-butyl group, a benzyloxy group, and a carbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a benzyloxy-substituted alcohol under suitable conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hydroperoxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and catalysis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful probe in biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, similar compounds have been investigated for their neuroprotective effects and potential use in treating conditions such as stroke .
Industry
In the industrial sector, tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating enzyme activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity to certain receptors or proteins, influencing its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: A related compound with similar structural features but lacking the hydroxypropyl group.
tert-Butyl 3-((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate: Another similar compound used in peptide synthesis.
Uniqueness
tert-Butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate is unique due to the presence of both a benzyloxy group and a hydroxypropyl group, which confer distinct reactivity and binding properties. This combination of functional groups allows for diverse applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H25NO4 |
|---|---|
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydroxy-3-phenylmethoxypropyl)-N-methylcarbamate |
InChI |
InChI=1S/C16H25NO4/c1-16(2,3)21-15(19)17(4)10-14(18)12-20-11-13-8-6-5-7-9-13/h5-9,14,18H,10-12H2,1-4H3 |
Clave InChI |
VIYUDBMMXHVKGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(COCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)
